molecular formula C8H15NO5 B346174 N-(tert-Butoxycarbonyl)-L-serine CAS No. 3262-72-4

N-(tert-Butoxycarbonyl)-L-serine

Cat. No. B346174
CAS RN: 3262-72-4
M. Wt: 205.21g/mol
InChI Key: FHOAKXBXYSJBGX-YFKPBYRVSA-N
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Description

The compound “N-(tert-Butoxycarbonyl)-L-serine” likely refers to L-serine that has been modified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect amine groups and prevent unwanted side reactions .


Synthesis Analysis

The Boc group can be added to L-serine through a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction typically occurs in an organic solvent such as dichloromethane .


Molecular Structure Analysis

The molecular structure of “N-(tert-Butoxycarbonyl)-L-serine” would include the structures of both L-serine and the Boc group. L-serine is an amino acid with a hydroxyl side chain, and the Boc group consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group .


Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed through an acid-catalyzed reaction, often using trifluoroacetic acid . This deprotection allows the amine group of L-serine to participate in subsequent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-Butoxycarbonyl)-L-serine” would be influenced by both the L-serine and Boc components of the molecule. For example, the presence of the Boc group would likely increase the molecule’s overall hydrophobicity compared to L-serine alone .

Scientific Research Applications

Polymer Synthesis and Properties

N-(tert-Butoxycarbonyl)-L-serine is utilized in the synthesis of specialized polymers. It's employed in creating serine- and threonine-based helical polyacetylenes. These polymers display large specific rotations and clear circular dichroism (CD) signals, suggesting a helical structure with predominantly one-handed screw sense. Such polymers have applications in materials science, particularly in areas where specific optical properties are required (Sanda, Araki, & Masuda, 2004).

Amino Acid-Derived Cyclic Carbonates

In another study, the compound was used in synthesizing amino acid-derived cyclic carbonates. This involved the ring-opening polymerization of l-serine-based cyclic carbonates to produce corresponding polycarbonates. These findings can be significant in developing new materials based on renewable resources (Sanda, Kamatani, & Endo, 2001).

Copolymers Derived from Amino Acids

N-(tert-Butoxycarbonyl)-L-serine also plays a role in the synthesis of tactic copolymers derived from poly(methacrylohydrazide) and functional α-amino acids. These copolymers are significant in various industrial applications, including drug delivery and biocompatible materials (Thevissen & Klesper, 1988).

Synthesis of Protected Amino Acids

The compound is instrumental in synthesizing protected amino acids for pharmaceutical applications. It's used in the synthesis of N-tert-butoxycarbonyl-L-serine β-lactone and (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt, which are important intermediates in the production of various pharmaceutical compounds (Pansare, Arnold, & Vederas, 2003).

Pharmaceutical Intermediates Manufacturing

N-(tert-Butoxycarbonyl)-L-serine is also used in manufacturing pharmaceutical intermediates on a large scale. Complementary and scalable approaches have been utilized to produce significant quantities of N,O-protected-(S)-2-methylserine, an important intermediate in pharmaceutical synthesis (Anson et al., 2011).

Enzymatic Synthesis

This compound is involved in enzymatic synthesis processes, such as O-galactosylation of protected serine and threonine. This enzymatic process is vital in vitro glycosylation of peptides and proteins, potentially useful in food and life science industries (Layer & Fischer, 2006).

Future Directions

The use of protected amino acids like “N-(tert-Butoxycarbonyl)-L-serine” is crucial in the field of peptide synthesis. Future research may focus on developing more efficient methods for adding and removing protecting groups, or on the synthesis of new peptides with therapeutic potential .

properties

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAKXBXYSJBGX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317842
Record name BOC-L-serine
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-L-serine

CAS RN

3262-72-4
Record name BOC-L-serine
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URL https://commonchemistry.cas.org/detail?cas_rn=3262-72-4
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Record name N-(tert-Butoxycarbonyl)-L-serine
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Record name BOC-L-serine
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Record name N-[tert-butoxycarbonyl]-L-serine
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Synthesis routes and methods

Procedure details

2-tert-butoxycarbonylamino-acrylic acid benzyl ester: Rac-serine (50 g, 0.475 mol) in dioxane (500 mL) was combined with sodium hydroxide (38 g, 0.98 mol) in water (200 mL) and cooled to 0° C. Boc anhydride (105 g, 0.48 mol) was added dropwise and the reaction was stirred at rt overnight. The reaction mixture was concentrated to remove dioxane and the aqueous layer was washed with petroleum ether. The aqueous layer was acidified to pH 4 with citric acid solution and extracted with ethyl acetate. The combined organic layers were washed with water and brine and concentrated to give N-boc-d1-serine (79 g, 81%). To this intermediate (14 g, 0.068 mol) in DMF (140 mL) was added cesium carbonate (13.2 g, 0.041 mol) and the reaction mixture was stirred at rt for 30 min under a nitrogen atmosphere. Benzyl bromide (11.7 g, 0.07 mol) was added dropwise at 0° C. and the reaction was stirred at rt overnight. The reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine and concentrated. The crude product obtained was purified by flash chromatography on silica gel using chloroform as eluent to give the benzyl ester intermediate (17 g, 85%). To the benzyl ester (10 g, 0.0339 mol) in DCM (150 mL) at 0° C. under a nitrogen atmosphere was added mesyl chloride (5 g, 0.0435 mol). Triethyl amine (10 g, 0.0990 mol) was then added dropwise and the reaction was stirred at rt for 1 h. The reaction mixture was washed with 1% sodium bisulphate solution, dried over anhydrous Na2SO4, and concentrated to give 84A (10 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
105 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
R Tang, Z Yan, Y Luo - Journal of Central South University of Technology, 2005 - Springer
… chloride was esterified with N-tert-butoxycarbonyl-L-serine ethyl ester in the presence of pyridine to give acetone La-glycerylphenylphosphoryl-N-tert-butoxycarbonyl-L-serine …
Number of citations: 1 link.springer.com
F Sanda, H Araki, T Masuda - Macromolecules, 2004 - ACS Publications
… N-tert-Butoxycarbonyl-l-serine N‘-Propargylamide (1).N-Methylmorpholine (4.04 g, 44 mmol) was added to a solution of N-tert-butoxycarbonyl-l-serine (9.06 g, 44 mmol) in THF (300 mL…
Number of citations: 93 pubs.acs.org
A Layer, F Fischer - Industrial & engineering chemistry research, 2006 - ACS Publications
Trans-galactosylation of protected serine and threonine by β-galactosidase is the first rational step in the in vitro glycosylation of peptides and proteins. The experiments show the …
Number of citations: 3 pubs.acs.org
SV Pansare, LD Arnold, JC Vederas - Organic Syntheses, 2003 - Wiley Online Library
N‐tert‐Butoxycarbonyl‐L‐Serine β‐Lactone and (S)‐3‐Amino‐2‐Oxetanone p‐Toluenesulfonic Acid Salt - Pansare - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
J Thevissen, E Klesper - Die Makromolekulare Chemie …, 1988 - Wiley Online Library
… Therefore, the pH obtained at the end of the reaction, which in turn depends on the excess of N-tertbutoxycarbonyl-L-serine used, determines whether the polymer precipitates during …
Number of citations: 2 onlinelibrary.wiley.com
HG Gebreslasie, Ø Jacobsen… - … Section C: Crystal …, 2011 - scripts.iucr.org
… -allyl-L-serine building block was synthesized in an analagous manner to N-tert-O-benzyl-L-serine (Sugano & Miyoshi, 1976) by double deprotonation of N-tert-butoxycarbonyl-L-serine …
Number of citations: 1 scripts.iucr.org
F Sanda, H Araki, T Masuda - Macromolecules, 2005 - ACS Publications
… We have recently reported that a serine-derived poly (N-propargylamide), poly (N-tert-butoxycarbonyl-L-serine N′-propargylamide)[poly (1a) in Scheme 1] forms a helical structure with …
Number of citations: 50 pubs.acs.org
E Branquet, P Durand, L Vo-Quang… - Synthetic …, 1993 - Taylor & Francis
N-tert-Butoxycarbonyl serinate acetonide methyl ester, an important intermediate in organic synthesis, can be obtained in large quantity according to the procedure described herein. …
Number of citations: 21 www.tandfonline.com
RFW Jackson, M Perez‐Gonzalez - Organic Syntheses, 2003 - Wiley Online Library
N‐(tert‐Butoxycarbonyl)‐L‐serine methyl ester N‐(tert‐Butoxycarbonyl)‐beta‐iodoalanine methyl ester N‐(tert‐Butoxycarbonyl)‐beta‐4‐(methoxycarbonyl)phenylalanine methyl ester 4…
Number of citations: 39 onlinelibrary.wiley.com
X Bu, Y Zhou, Z Chen, M He, T Zhang - Reactive and Functional Polymers, 2014 - Elsevier
… N-tert-butoxycarbonyl-l-serine-N′-propargylamide (LS) The title compound was synthesized from N-tert-butoxycarbonyl-l-serine in a manner similar to the synthesis of LP. Yield = 62%, …
Number of citations: 6 www.sciencedirect.com

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